molecular formula C10H12N2OS B6455705 5-methoxy-1-phenylimidazolidine-2-thione CAS No. 2549062-61-3

5-methoxy-1-phenylimidazolidine-2-thione

Cat. No.: B6455705
CAS No.: 2549062-61-3
M. Wt: 208.28 g/mol
InChI Key: NKDTZMITUJVWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolidine is a five-membered ring compound containing two nitrogen atoms . The presence of a thione group (C=S) and a methoxy group (CH3O-) could potentially influence the reactivity and properties of the compound.


Synthesis Analysis

While specific synthesis methods for “5-methoxy-1-phenylimidazolidine-2-thione” are not available, imidazolidine derivatives are often synthesized through cyclization reactions involving a diamine and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a five-membered imidazolidine ring with a thione functional group at the 2-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen at the 1-position .


Chemical Reactions Analysis

Imidazolidine derivatives can participate in a variety of chemical reactions, often acting as ligands in metal-catalyzed reactions or as intermediates in the synthesis of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of a thione group could potentially increase its reactivity compared to a similar compound with a carbonyl group .

Scientific Research Applications

5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione has been studied for its potential applications in the field of scientific research. It has been used as a starting material for the synthesis of various compounds, such as drugs, and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of anti-cancer agents, and has been studied for its potential use in the treatment of cancer. Additionally, it has been used in the synthesis of drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. Additionally, it has been suggested that the compound may act as an antioxidant, which could explain its potential use in the treatment of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that the compound may have neuroprotective effects, which could explain its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Additionally, it has been suggested that the compound may have anti-inflammatory and anti-cancer effects, which could be useful in the development of new drugs. However, the compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have toxic effects, which could limit its use in laboratory experiments.

Future Directions

There are several potential future directions for the study of 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione. These include further study of the compound’s biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done on the compound’s potential use in the treatment of cancer and neurological disorders. Additionally, further research could be done on the compound’s potential toxic effects and its potential use as an antioxidant. Finally, further research could be done on the synthesis of the compound and its potential applications in the synthesis of drugs.

Synthesis Methods

5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and 5-methoxy-1-phenyl-2-thiourea in the presence of a base, such as sodium ethoxide. This reaction yields 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione as the major product. Other methods, such as the reaction of 5-methoxy-1-phenyl-2-thiourea with ethyl acetoacetate in the presence of a Lewis acid, can also be used to synthesize 5-methoxy-1-phenylimidazolidine-2-thionephenylimidazolidine-2-thione.

Properties

IUPAC Name

5-methoxy-1-phenylimidazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-9-7-11-10(14)12(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDTZMITUJVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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